3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Mechanism of Action
Target of Action
The primary target of the compound 3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is Phosphoinositide 3-Kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3Ks, by inhibiting their activity . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which is able to make a stronger charged interaction with Lys802 in PI3Kα . This interaction inhibits the enzymatic activity of PI3Ks, leading to a decrease in the downstream signaling pathways that they regulate .
Biochemical Pathways
The inhibition of PI3Ks affects several downstream pathways. PI3Ks are involved in the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration. Therefore, the inhibition of PI3Ks by the compound can lead to a decrease in AKT activation and subsequently affect these cellular processes .
Pharmacokinetics
The compound’s potent inhibitory activity against pi3ks suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a decrease in the activation of downstream signaling pathways regulated by PI3Ks. This can lead to changes in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Preparation Methods
The synthesis of 3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazolo[5,4-b]pyridine core, followed by the introduction of the phenyl and benzenesulfonamide groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve optimization of these reactions to increase yield and reduce costs .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as sodium hydride or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives and benzenesulfonamide derivatives. Compared to these, 3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Some similar compounds include:
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
This compound’s unique structure allows it to interact with molecular targets in ways that other similar compounds may not, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-26-17-10-9-15(12-18(17)27-2)29(24,25)23-14-7-5-13(6-8-14)19-22-16-4-3-11-21-20(16)28-19/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEWGXYFXQPJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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